molecular formula C26H24N2O6S B613380 Fmoc-met-onp CAS No. 71989-29-2

Fmoc-met-onp

Cat. No.: B613380
CAS No.: 71989-29-2
M. Wt: 492.55
InChI Key: UAAQHWWCPKRGKF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Met-ONp (CAS 71989-29-2) is an activated ester derivative of Fmoc-methionine, widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the para-nitrophenyl (ONp) ester activates the carboxylic acid for efficient coupling reactions. This compound facilitates peptide bond formation with reduced racemization, making it critical for synthesizing methionine-containing peptides .

Properties

CAS No.

71989-29-2

Molecular Formula

C26H24N2O6S

Molecular Weight

492.55

InChI

1S/C26H24N2O6S/c1-35-15-14-24(25(29)34-18-12-10-17(11-13-18)28(31)32)27-26(30)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)/t24-/m0/s1

InChI Key

UAAQHWWCPKRGKF-DEOSSOPVSA-N

Canonical SMILES

CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

FMOC-MET-ONP; 71989-29-2; ZINC2391042; FT-0641383

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

  • Reactivity : OPfp esters (e.g., Fmoc-Met-OPfp) exhibit faster coupling kinetics than ONp derivatives due to enhanced electrophilicity .
  • Racemization : ONp esters show marginally higher racemization risks under basic conditions compared to OPfp .
  • Solubility : OPfp derivatives generally have better solubility in organic solvents, reducing aggregation during synthesis .
  • Stability : ONp esters are more prone to hydrolysis during storage, necessitating stringent anhydrous conditions .

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